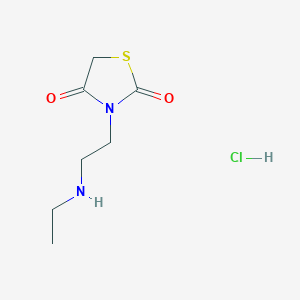
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride
Vue d'ensemble
Description
3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride, also known as ‘EPPP’, is a compound that belongs to the class of psychoactive drugs. It has gained immense significance in scientific studies due to its potential applications in various fields of research and industry. It is used in the intra-molecular nucleophilic cyclization of 4- (3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido- [2,3-b]azepine .
Applications De Recherche Scientifique
Synthesis and Characterization of Complex Compounds
Research involving 3-Ethyl-1-(pyridin-4-yl)pentan-1-amine hydrochloride has contributed to the synthesis and characterization of complex compounds. For example, nickel(II) complexes with terdentate or symmetrical tetradentate Schiff bases were synthesized using ligands derived from 1,3-diaminopentane and carbonyl compounds, demonstrating the influence of counter anions on the hydrolysis of the imine bond in Schiff base complexes (Chattopadhyay et al., 2009). This research is significant for understanding the chemical properties and reactivity of nickel complexes, which have applications in catalysis, material science, and potentially in medicinal chemistry.
Argentophilic Interactions and Ligand Behavior
Studies on argentophilic interactions in AgI complexes of derivatives related to this compound, such as 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione, have provided insights into the behavior of ligands in metal complexes. The formation of cationic silver complexes and the analysis of their structural properties through X-ray diffraction studies have highlighted the role of argentophilic interactions in the aggregation of complex cations (van Terwingen & Englert, 2019). Understanding these interactions is crucial for the development of new materials and the study of metal-ligand chemistry.
Spectroscopic Identification and Derivatization
The identification and derivatization of cathinones, including compounds structurally similar to this compound, have been explored through spectroscopic studies. This research is vital for forensic science and pharmacology, as it aids in the identification of substances and the understanding of their chemical transformations (Nycz et al., 2016).
Synthesis of Unsymmetrical Schiff Bases
The synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, related to this compound, have been studied. This research contributes to the field of organic chemistry by providing insights into the formation of Schiff bases and their potential applications in the synthesis of more complex organic molecules (Opozda et al., 2006).
Catalytic Enantioselective Reduction
The catalytic enantioselective reduction of benzyl oximes, involving derivatives of this compound, has been documented. This process is crucial for the synthesis of chiral amines, which have wide-ranging applications in the development of pharmaceuticals and asymmetric catalysts (Huang et al., 2010).
Safety and Hazards
Mécanisme D'action
- Pyrrolopyrazine derivatives, like this compound, contain a pyrrole ring and a pyrazine ring. They exhibit diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and kinase inhibitory effects .
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
3-ethyl-1-pyridin-4-ylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.ClH/c1-3-10(4-2)9-12(13)11-5-7-14-8-6-11;/h5-8,10,12H,3-4,9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTNXKQWPPHOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=NC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)







